Disperse Violet 63

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

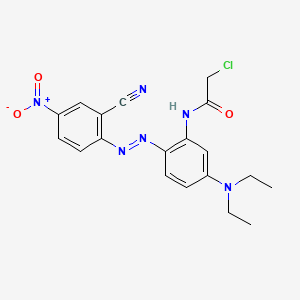

2-chloro-N-[2-[(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O3/c1-3-25(4-2)14-5-8-17(18(10-14)22-19(27)11-20)24-23-16-7-6-15(26(28)29)9-13(16)12-21/h5-10H,3-4,11H2,1-2H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULIYQPRUGMRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732684 | |

| Record name | 2-Chloro-N-{2-[(E)-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64294-88-8 | |

| Record name | Disperse Violet 63 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64294-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-{2-[(E)-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-[2-[2-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Disperse Violet 63 (CAS 64294-88-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 63, identified by the CAS number 64294-88-8, is a monoazo disperse dye.[1] Belonging to the single azo class of dyes, it is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester and its blends.[2][3] Its application extends to direct printing on polyester/cotton fabrics.[2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, analytical methods, and toxicological profile, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a purple powder or granular substance.[1] It is soluble in acetone and alcohol, and moderately soluble in water. A key characteristic of this dye is its performance in high-temperature and high-pressure dyeing processes. The dye's color is reportedly stable in the presence of iron ions within the dye bath and is sensitive to alkaline conditions, with an optimal dyeing pH range of 5 to 6.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 64294-88-8 | |

| Molecular Formula | C₁₉H₁₉ClN₆O₃ | |

| Molecular Weight | 414.85 g/mol | |

| Appearance | Purple powder/grain | |

| Colour Index | 11336 | |

| Solubility | Soluble in acetone and alcohol; moderately soluble in water. | |

| Thermal Properties | Exhibits good sublimation fastness; tested at 180°C for 30 seconds. | |

| Synonyms | Disperse Violet HFBL, Disperse Violet S-3RL, Disperse Violet F3RL |

Note: Some commercial sources erroneously report a molecular weight of 639.41 g/mol . The correct molecular weight based on the chemical formula is 414.85 g/mol .

Synthesis

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

-

Diazotization: The process begins with the diazotization of 2-cyano-4-nitroaniline.

-

Azo Coupling: The resulting diazonium salt is then coupled with 2-chloro-N-(3-(diethylamino)phenyl)acetamide to form the final this compound molecule.

A generalized workflow for the synthesis of this compound is depicted in the following diagram.

Experimental Protocols

Synthesis of Azo Dyes (General Protocol)

This protocol outlines the general procedure for the synthesis of azo dyes, which can be adapted for this compound.

Materials:

-

Primary aromatic amine (e.g., 2-cyano-4-nitroaniline)

-

Coupling agent (e.g., 2-chloro-N-(3-(diethylamino)phenyl)acetamide)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice

-

Suitable solvent

Procedure:

-

Diazotization:

-

Dissolve or suspend the primary aromatic amine in a cooled (0-5°C) solution of hydrochloric acid and water.

-

Slowly add a chilled aqueous solution of sodium nitrite to the amine solution, maintaining the temperature between 0-5°C with constant stirring.

-

Continue stirring for a short period to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

Dissolve the coupling agent in a suitable solvent.

-

Slowly add the freshly prepared, cold diazonium salt solution to the coupling agent solution with vigorous stirring.

-

Maintain a low temperature (0-10°C) throughout the addition.

-

The azo dye will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitated dye by filtration.

-

Wash the dye with cold water to remove any unreacted starting materials and salts.

-

The crude dye can be further purified by recrystallization from an appropriate solvent.

-

Determination of Disperse Dyes in Textiles by LC-MS/MS (General Protocol)

This protocol provides a general method for the extraction and analysis of disperse dyes from textile samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Textile sample

-

Methanol

-

Formic acid

-

Ammonium acetate

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation (Extraction):

-

Cut the textile sample into small pieces.

-

Weigh a known amount of the sample (e.g., 0.05 g) into a suitable vessel.

-

Add a defined volume of an appropriate extraction solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Extract the dye from the textile using ultrasonication for a specified time (e.g., 30 minutes) and temperature (e.g., 50°C).

-

For azo dyes that may release banned aromatic amines, a reduction step with sodium dithionite at an elevated temperature (e.g., 80°C for 90 minutes) is performed.

-

Centrifuge the sample to separate the textile fibers from the extract.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject the filtered extract onto a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of water and methanol (or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium acetate to improve chromatographic peak shape and ionization efficiency.

-

-

Mass Spectrometry:

-

Use an electrospray ionization (ESI) source, typically in positive ion mode for the analysis of disperse dyes.

-

Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification. This involves monitoring specific precursor-to-product ion transitions for the target dye.

-

-

Toxicological Information

Comprehensive toxicological data for this compound is limited, with many safety data sheets reporting "no data available" for acute toxicity, skin corrosion/irritation, and carcinogenicity. However, a significant concern arises from one of its precursors, 2-cyano-4-nitroaniline.

Mutagenicity

Research has shown that 2-cyano-4-nitroaniline, a key starting material for the synthesis of this compound, is a potent frameshift mutagen in the Ames test. This suggests that residual amounts of this precursor in the final dye product, or the metabolic reduction of the azo bond back to this amine, could pose a genotoxic risk.

Ames Test (General Protocol for Azo Dyes)

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical substances. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond to release the constituent aromatic amines, which may be the mutagenic species.

Principle:

The test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the frequency of reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium. An increase in the number of revertant colonies in the presence of a test substance, compared to a negative control, indicates that the substance is mutagenic.

Modified Protocol for Azo Dyes:

-

Metabolic Activation: Azo dyes often require metabolic activation to exert their mutagenic effects. This is typically achieved by incorporating a liver homogenate fraction (S9 mix) into the test system. For azo dyes, the S9 mix is often supplemented with flavin mononucleotide (FMN) to promote the reductive cleavage of the azo bond.

-

Pre-incubation: A pre-incubation step, where the test substance, bacterial strain, and S9 mix (with FMN) are incubated together before being plated on the minimal agar, can enhance the detection of mutagenicity.

-

Plate Incorporation Assay:

-

The test substance at various concentrations, the bacterial culture, and the S9 mix are combined in molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies on each plate is counted.

-

Data Interpretation:

A substance is generally considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and statistically significant positive response at one or more concentrations.

Table 2: Summary of Toxicological Data for this compound and its Precursor

| Endpoint | Test Substance | Result | Source(s) |

| Mutagenicity (Ames Test) | 2-cyano-4-nitroaniline | Potent frameshift mutagen | |

| Acute Oral Toxicity | This compound | No data available | |

| Skin Corrosion/Irritation | This compound | No data available | |

| Carcinogenicity | This compound | No data available |

Conclusion

This compound is a commercially important dye in the textile industry. While its physicochemical properties and synthesis are well-defined, a significant gap exists in its toxicological profile. The high mutagenicity of its precursor, 2-cyano-4-nitroaniline, raises concerns about the safety of the final dye product. For researchers and professionals in drug development, where understanding the toxicological implications of chemical entities is paramount, the potential for genotoxicity associated with this compound warrants careful consideration. Further toxicological studies on the purified dye are necessary to conduct a thorough risk assessment. The experimental protocols provided herein offer a foundation for further investigation into the synthesis, analysis, and safety evaluation of this compound.

References

An In-depth Technical Guide to the Synthesis of Disperse Violet 63

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Disperse Violet 63 (C.I. 11336), a monoazo disperse dye. The information compiled herein is intended for an audience with a strong background in organic chemistry and is based on established chemical principles and available literature. This document details the synthesis of the necessary precursors and the final dye, presenting the information in a structured format for clarity and ease of comparison.

Overview of the Synthesis Pathway

This compound is synthesized through a two-step process involving diazotization followed by an azo coupling reaction. The key starting materials are 2-Cyano-4-nitroaniline and 2-Chloro-N-(3-(diethylamino)phenyl)acetamide. The overall reaction scheme is presented below.

Caption: Synthesis Pathway of this compound.

Synthesis of Precursors

Synthesis of 2-Cyano-4-nitroaniline

The synthesis of 2-Cyano-4-nitroaniline typically starts from o-chlorobenzonitrile. The process involves two main steps: nitration followed by ammonolysis.

Caption: Synthesis of 2-Cyano-4-nitroaniline.

Experimental Protocol (General):

-

Nitration: o-Chlorobenzonitrile is added to a sulfuric acid medium. A nitrating mixture (a blend of nitric acid and sulfuric acid) is then added dropwise while maintaining the temperature between 5-10°C.

-

Isolation of Intermediate: The resulting nitrated compound, 2-chloro-5-nitrobenzonitrile, is isolated by dilution with water, followed by filtration.

-

Ammonolysis: The isolated intermediate is dissolved in a suitable solvent (e.g., chlorobenzene) and subjected to an ammonolysis reaction with aqueous ammonia under elevated temperature and pressure.

-

Purification: The final product, 2-Cyano-4-nitroaniline, is obtained after solvent recovery, filtration, and washing.

Synthesis of 2-Chloro-N-(3-(diethylamino)phenyl)acetamide

This precursor is synthesized in a two-step process starting from 3-diethylaminophenol.

Caption: Synthesis of the Coupling Component.

Experimental Protocol (General):

-

Reduction of 3-Diethylaminophenol: 3-Diethylaminophenol is reduced to 3-(diethylamino)aniline. This can be achieved through various reduction methods, such as catalytic hydrogenation.

-

Acylation: The resulting 3-(diethylamino)aniline is then acylated using chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent at a controlled temperature.

-

Purification: The product, 2-Chloro-N-(3-(diethylamino)phenyl)acetamide, is isolated and purified, often by recrystallization.

Final Synthesis of this compound

The final stage of the synthesis involves the diazotization of 2-Cyano-4-nitroaniline and its subsequent coupling with 2-Chloro-N-(3-(diethylamino)phenyl)acetamide.

Experimental Protocol (General):

-

Diazotization: 2-Cyano-4-nitroaniline is dissolved in a strong acid, such as a mixture of acetic and sulfuric acid. The solution is cooled to 0-5°C, and a solution of sodium nitrite is added slowly to form the diazonium salt. The reaction is kept at a low temperature to prevent the decomposition of the diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt solution is then slowly added to a solution of the coupling component, 2-Chloro-N-(3-(diethylamino)phenyl)acetamide, which is dissolved in a suitable solvent. The pH of the reaction mixture is maintained in the weakly acidic range (pH 5-6) to facilitate the coupling reaction.

-

Isolation and Purification: The precipitated this compound dye is collected by filtration, washed with water to remove any remaining salts and acids, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data

Due to the limited availability of specific quantitative data in the public domain for the synthesis of this compound, the following table provides a template for expected data based on general knowledge of azo dye synthesis.

| Parameter | 2-Cyano-4-nitroaniline Synthesis | 2-Chloro-N-(3-(diethylamino)phenyl)acetamide Synthesis | This compound Synthesis |

| Purity of Precursors | >98% | >98% | - |

| Reaction Yield | Typically high | Typically high | Moderate to high |

| Melting Point | - | - | Not available |

| λmax | - | - | Not available |

Spectroscopic Data

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the azo bond and the integrity of the aromatic and aliphatic moieties.

-

FTIR Spectroscopy: To identify the characteristic functional groups, such as the cyano (-C≡N), nitro (-NO₂), amide (-CONH-), and chloroalkyl (-CH₂Cl) groups.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition of the final dye.

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals, including strong acids, nitrating agents, and potentially carcinogenic or mutagenic intermediates. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be carried out in a well-ventilated fume hood. Special care should be taken during the diazotization step, as diazonium salts can be explosive when dry. They should be used in solution immediately after preparation and not isolated.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature search and risk assessment before any experimental work is undertaken. The protocols provided are generalized and may require optimization.

Spectroscopic data for Disperse Violet 63 (UV-Vis, fluorescence)

Spectroscopic Analysis of Disperse Violet 63: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of this compound (C.I. 11336), focusing on its Ultraviolet-Visible (UV-Vis) absorption and fluorescence characteristics. This document compiles available data, outlines detailed experimental protocols for spectroscopic analysis, and presents logical workflows for these procedures.

This compound, a single azo dye, is recognized for its use in dyeing polyester fibers and is also noted as a fluorescent dye. A comprehensive understanding of its interaction with light is crucial for its application in various scientific and industrial fields, including material science and potentially as a fluorescent probe in biological systems.

Spectroscopic Data

| Parameter | Value | Solvent | Notes |

| UV-Vis Absorption | |||

| λmax (Maximum Absorption) | 482 nm | Water | This value corresponds to the peak in the visible region of the spectrum. |

| Molar Absorptivity (ε) | Data Not Available | - | The molar absorptivity could not be ascertained from the available literature. This value is essential for quantitative analysis using the Beer-Lambert law. |

| Fluorescence Spectroscopy | |||

| Excitation Wavelength (λex) | Data Not Available | - | The optimal wavelength to excite fluorescence is not specified in the available data. |

| Emission Wavelength (λem) | Data Not Available | - | The wavelength of maximum fluorescence emission has not been documented in the reviewed sources. |

| Fluorescence Quantum Yield (Φf) | Data Not Available | - | The efficiency of the fluorescence process for this compound is not reported. |

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy on this compound. These protocols are based on standard laboratory practices for dye analysis.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for determining the UV-Vis absorption spectrum and the maximum absorption wavelength (λmax) of this compound.

a) Materials and Equipment:

-

This compound (powder form)

-

Spectroscopic grade solvent (e.g., acetone, ethanol, or water)

-

Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

b) Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask to create a stock solution. Ensure complete dissolution, using sonication if necessary.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine a suitable concentration for analysis. The absorbance at λmax should ideally be between 0.1 and 1.0.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Set the scan speed and slit width as per the instrument's recommendations for dye analysis.

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction.

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the sample holder.

-

Run the spectral scan.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the molar absorptivity is to be calculated, prepare a series of solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve. The molar absorptivity (ε) can be determined from the slope of this curve according to the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy

This protocol describes the steps to measure the fluorescence excitation and emission spectra of this compound.

a) Materials and Equipment:

-

This compound solution (prepared as for UV-Vis, but typically more dilute)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

-

Spectrofluorometer

b) Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the xenon lamp to stabilize.

-

Set the excitation and emission monochromator slit widths (e.g., 2-5 nm).

-

-

Emission Spectrum Measurement:

-

Based on the UV-Vis absorption spectrum, set the excitation wavelength (λex) to a value on the shoulder of the main absorption band (e.g., 450 nm, if λmax is 482 nm).

-

Scan a range of emission wavelengths longer than the excitation wavelength (e.g., 460-800 nm).

-

Identify the wavelength of maximum fluorescence intensity (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined λem.

-

Scan a range of excitation wavelengths shorter than the emission wavelength (e.g., 250-550 nm).

-

The resulting excitation spectrum should resemble the absorption spectrum if a single fluorophore is responsible for the emission.

-

-

Data Analysis:

-

Record the excitation and emission maxima.

-

For quantum yield determination, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) would be measured under the same experimental conditions. The quantum yield of the sample can then be calculated by comparing their integrated fluorescence intensities and absorbances.

-

Visualizations

The following diagrams illustrate the logical workflows and principles behind the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Simplified Jablonski diagram illustrating electronic transitions.

Disperse Violet 63: An In-depth Technical Analysis of its Fluorescent Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Violet 63, a monoazo dye, is primarily utilized in the textile industry for dyeing polyester and other synthetic fibers. While commercially available from some suppliers under the classification of a "fluorescent dye," a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on its intrinsic photophysical properties. This technical guide synthesizes the available chemical information for this compound and provides a framework for its potential fluorescent behavior based on the characteristics of structurally related azo dyes. Due to the absence of quantitative experimental data, this document also outlines a general protocol for the experimental determination of its fluorescent capabilities.

Chemical and Physical Properties

A summary of the key identification and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 11336 | |

| CAS Number | 64294-88-8 | [2] |

| Molecular Formula | C₁₉H₁₉ClN₆O₃ | [1] |

| Molecular Weight | 414.85 g/mol | |

| Appearance | Purple Powder | |

| Solubility | Soluble in acetone and alcohol. |

Synthesis

This compound is synthesized through a diazo coupling reaction. The manufacturing process involves the diazotization of 2-Cyano-4-nitroaniline, which is then coupled with 2-Chloro-N-(3-(diethylamino)phenyl)acetamide.

A logical workflow for the synthesis of this compound is depicted in the following diagram:

Caption: A simplified diagram illustrating the key reaction steps in the synthesis of this compound.

Analysis of Potential Fluorescent Properties

-

Azo Chromophore: The core of this compound is the azo group (-N=N-) linking two substituted benzene rings. Azo dyes are known for their strong absorption in the visible spectrum, a prerequisite for fluorescence.

-

Electron-Donating and -Withdrawing Groups: The molecule possesses a strong electron-withdrawing nitro group (NO₂) and a cyano group (CN) on one phenyl ring, and an electron-donating diethylamino group (-N(CH₂CH₃)₂) on the other. This "push-pull" electronic structure is a common feature in fluorescent molecules, as it can lead to an intramolecular charge transfer (ICT) excited state, which often deactivates radiatively (fluorescence).

-

The Role of the Nitro Group: It is crucial to note that nitro groups are well-documented as efficient quenchers of fluorescence. The presence of the nitro group in this compound may lead to non-radiative decay pathways that compete with and potentially dominate over fluorescence emission. However, the presence of the strong electron-donating diethylamino group on the other side of the molecule could counteract this quenching effect to some extent.

Given these structural features, it is plausible that this compound exhibits some degree of fluorescence, although it may be weak. The solvent environment is also expected to play a significant role in its photophysical properties, a phenomenon known as solvatochromism.

Proposed Experimental Protocol for Fluorescence Characterization

To definitively determine the fluorescent properties of this compound, a systematic experimental investigation is required. The following protocol outlines the key steps for such a study.

Materials and Instrumentation

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., ethanol, acetone, cyclohexane, toluene)

-

UV-Vis Spectrophotometer

-

Fluorometer (Spectrofluorometer)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Experimental Workflow

The following diagram illustrates the proposed workflow for characterizing the fluorescence of this compound:

Caption: A flowchart outlining the key steps to experimentally determine and analyze the fluorescent properties of this compound.

Detailed Methodologies

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). From this stock, prepare a series of dilute solutions in various solvents of differing polarity. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects during fluorescence measurements.

-

UV-Vis Spectroscopy: Record the absorption spectrum of each solution to determine the wavelength of maximum absorption (λ_max_abs).

-

Fluorescence Spectroscopy:

-

Emission Spectrum: Excite the sample at its λ_max_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_max_em).

-

Excitation Spectrum: Set the emission monochromator to the λ_max_em and scan the excitation wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum.

-

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_f) can be determined using the comparative method with a well-characterized standard. The following equation is used:

Φ_f_sample = Φ_f_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_f is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Conclusion

While this compound is commercially suggested to be a fluorescent dye, there is a conspicuous absence of peer-reviewed scientific data to substantiate this claim and quantify its photophysical properties. Based on its chemical structure, which contains both fluorescence-promoting (push-pull system) and fluorescence-quenching (nitro group) moieties, its fluorescent behavior is likely to be complex and highly dependent on its environment. The provided experimental workflow offers a robust methodology for researchers to systematically characterize the potential fluorescence of this compound and contribute valuable data to the scientific community. Such data would be essential for its potential application in research and development beyond the textile industry.

References

In-Depth Technical Guide to the Photophysical Characterization of Disperse Violet 63

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Photophysical Parameters: Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) and fluorescence lifetime (τ) are critical parameters that define the efficiency and temporal dynamics of a fluorophore's emission. The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence.

Quantitative Data

As previously stated, specific quantitative data for the quantum yield and fluorescence lifetime of Disperse Violet 63 are not widely published. However, for illustrative purposes, the following tables present typical ranges for similar monoazo disperse dyes. These values should not be considered as experimentally verified for this compound but rather as a reference point for what might be expected upon measurement.

Table 1: Illustrative Photophysical Properties of a Representative Monoazo Disperse Dye

| Parameter | Symbol | Typical Value Range | Conditions |

| Molar Extinction Coefficient | ε | 20,000 - 50,000 M⁻¹cm⁻¹ | In organic solvent |

| Absorption Maximum | λabs | 500 - 580 nm | In organic solvent |

| Emission Maximum | λem | 580 - 650 nm | In organic solvent |

| Stokes Shift | Δλ | 80 - 120 nm | In organic solvent |

Table 2: Illustrative Fluorescence Quantum Yield and Lifetime Data

| Parameter | Symbol | Illustrative Value | Standard | Solvent |

| Fluorescence Quantum Yield | Φ | 0.1 - 0.4 | Rhodamine 6G (Φ = 0.95 in ethanol) | Ethanol |

| Fluorescence Lifetime | τ | 1 - 5 ns | N/A | Ethanol |

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

1. Materials and Instrumentation:

-

Spectrophotometer: To measure absorbance.

-

Spectrofluorometer: To measure fluorescence emission.

-

Quartz Cuvettes: 1 cm path length.

-

Solvent: Spectroscopic grade, ensuring it does not have fluorescent impurities.

-

This compound: High purity.

-

Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Rhodamine 6G in ethanol (Φ = 0.95) is a common choice.

2. Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both this compound and the standard in the chosen solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Record the absorbance spectra of all solutions using the spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each solution. The emission range should cover the entire fluorescence band.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of the resulting linear fit for each is the gradient (Grad).

-

Calculate the quantum yield of the sample (ΦX) using the following equation:

ΦX = ΦST * (GradX / GradST) * (nX² / nST²)

where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots for the sample and standard, respectively.

-

nX and nST are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

1. Instrumentation:

-

Pulsed Light Source: A laser or LED with a high repetition rate (MHz range) and a short pulse duration (picoseconds).

-

Sample Chamber: With a holder for a cuvette.

-

Fast Photodetector: Typically a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

-

TCSPC Electronics: Including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multi-channel analyzer (MCA).

2. Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid aggregation and inner filter effects.

-

Instrument Response Function (IRF) Measurement:

-

Replace the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to measure the instrument's response to the excitation pulse.

-

The full width at half maximum (FWHM) of the IRF determines the time resolution of the system.

-

-

Fluorescence Decay Measurement:

-

Excite the sample with the pulsed light source.

-

The TCSPC system measures the time difference between the excitation pulse and the detection of the first emitted photon.

-

This process is repeated thousands or millions of times, and the data is collected to build a histogram of photon arrival times versus time.

-

-

Data Analysis:

-

The resulting decay curve is deconvoluted with the IRF.

-

The deconvoluted decay is then fitted to an exponential decay function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I0 * exp(-t/τ)

where:

-

I0 is the intensity at time t=0.

-

τ is the fluorescence lifetime.

-

-

Mandatory Visualizations

Caption: Workflow for Relative Quantum Yield Measurement.

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

Conclusion

References

Methodological & Application

Disperse Violet 63: Not a Recommended Fluorescent Probe for Cellular Imaging

Despite its classification as a dye, extensive research reveals no scientific evidence to support the use of Disperse Violet 63 as a fluorescent probe for cellular imaging. While the compound is effectively used in the textile industry for dyeing synthetic fabrics, its chemical properties and the lack of documented applications in biological imaging suggest it is unsuitable for this purpose. This document outlines the available information on this compound and provides a general protocol for cellular staining with established fluorescent probes as a reference for researchers.

Chemical and Toxicological Profile of this compound

This compound is a single azo class dye.[1] Azo dyes are generally known for their poor fluorescent properties. Their molecular structure often leads to non-radiative decay pathways for absorbed light energy, meaning they do not efficiently emit fluorescence. While some specially engineered azo dyes can be fluorescent,[2][3] there is no indication that this compound possesses such characteristics.

Furthermore, studies on similar disperse textile dyes have raised concerns about their potential cytotoxicity and impact on cellular functions. For instance, some disperse dyes have been shown to impair cell viability and mitochondrial respiration in cell cultures.[4] Given these potential toxic effects, introducing this compound into a live-cell imaging experiment could lead to artifacts and compromise the biological relevance of the findings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Number | 64294-88-8 | |

| Molecular Formula | C₁₉H₁₉ClN₆O₃ | |

| Molecular Weight | 414.85 g/mol | |

| Class | Single azo | |

| Appearance | Violet powder/grain | |

| Solubility | Soluble in acetone and alcohol |

General Considerations for Selecting a Fluorescent Probe

For researchers seeking to perform cellular imaging, it is crucial to select a probe with well-characterized photophysical properties and demonstrated utility in biological systems. Key characteristics of a suitable fluorescent probe include:

-

High Fluorescence Quantum Yield: The efficiency of converting absorbed light into emitted fluorescent light.

-

Photostability: Resistance to photobleaching upon exposure to excitation light.

-

Specific Cellular Localization: The ability to specifically stain the target organelle or molecule of interest.

-

Low Cytotoxicity: Minimal impact on cell health and function.

-

Known Excitation and Emission Spectra: To allow for proper filter selection and to avoid spectral overlap in multi-color imaging experiments.

General Protocol for Staining Adherent Cells with a Fluorescent Probe

The following is a generalized protocol and should be adapted based on the specific fluorescent probe and cell type used. Always refer to the manufacturer's instructions for the chosen probe.

Materials:

-

Adherent cells cultured on coverslips or in imaging-compatible plates

-

Fluorescent probe stock solution (e.g., in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

-

Mounting medium

-

Fluorescence microscope

Workflow Diagram:

Caption: General workflow for staining adherent cells.

Protocol:

-

Cell Preparation: Culture adherent cells to the desired confluency on sterile glass coverslips or in an appropriate imaging vessel.

-

Probe Preparation: Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium or an appropriate buffer. The optimal concentration should be determined empirically, but a starting point is often in the low micromolar range.

-

Staining: Remove the cell culture medium and gently wash the cells once with warm PBS. Add the probe working solution to the cells and incubate for the time recommended by the manufacturer (typically 15-60 minutes) at 37°C, protected from light.

-

Washing: Aspirate the staining solution and wash the cells two to three times with warm PBS or culture medium to remove any unbound probe.

-

Fixation (Optional): If the experiment requires fixed cells, incubate the cells with a 4% paraformaldehyde solution in PBS for 10-15 minutes at room temperature.

-

Post-Fixation Washing: If cells were fixed, wash them two to three times with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium. For live-cell imaging, ensure the cells are maintained in a suitable imaging buffer.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent probe.

Logical Relationship of Probe Selection:

Caption: Decision process for selecting a fluorescent probe.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and photophysical properties of a highly fluorescent azo derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

Disperse Violet 63: Application Notes and Protocols for Histochemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known chemical properties of Disperse Violet 63 as a textile dye and general principles of histochemistry. To date, there is a significant lack of published scientific literature detailing the specific use of this compound for biological staining. Therefore, the provided protocols are intended to be a starting point for research and development, and optimization will be required.

Introduction

This compound, a member of the disperse class of dyes, is characterized by its non-ionic nature and low solubility in water.[1] Traditionally used in the textile industry for dyeing polyester fibers, its potential application in histochemistry is largely unexplored.[2][3][4] Historically, many foundational staining techniques in histology were adapted from the textile industry, suggesting that disperse dyes like this compound may offer unique staining properties for specific cellular components, particularly hydrophobic structures.[5] This document provides an overview of its properties and a hypothetical protocol for its use in histochemical staining.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below. This information is crucial for designing and troubleshooting staining protocols.

| Property | Value | Source(s) |

| C.I. Name | This compound | |

| CAS Number | 64294-88-8 | |

| Molecular Formula | C19H19ClN6O3 | |

| Molecular Weight | 414.85 g/mol | |

| Appearance | Purple Powder | |

| Solubility | Soluble in acetone and alcohol; moderately soluble in water. | |

| Optimal pH Range (Textile Dyeing) | 5.0 - 7.0 | |

| Ionic Nature | Non-ionic | Inferred from "Disperse Dye" classification |

Principle of Staining (Hypothetical)

As a non-ionic, hydrophobic molecule, this compound is unlikely to form strong ionic bonds with charged tissue components, which is the primary mechanism for many common histological stains. Instead, its staining mechanism is hypothesized to be based on partitioning. The dye is expected to dissolve in and accumulate in hydrophobic structures within the cell and extracellular matrix, such as lipids, myelin, and potentially hydrophobic regions of proteins. This is analogous to how it stains polyester fibers.

Potential Applications in Histochemistry

Based on its chemical nature, this compound could potentially be used for:

-

Lipid Staining: As a hydrophobic dye, it may serve as an alternative to traditional lipid stains like Oil Red O or Sudan Black B.

-

Staining of Hydrophobic Proteins: It might selectively stain cells or structures rich in hydrophobic proteins.

-

Fluorescent Microscopy: Some suppliers classify it as a fluorescent dye, suggesting it may be useful as a fluorescent probe, although its excitation and emission spectra are not well-documented in a biological context.

Experimental Protocols (Hypothetical)

Important Note: These protocols are theoretical and will require significant optimization. Researchers should perform pilot studies to determine optimal dye concentration, incubation times, and appropriate controls.

Protocol 1: Staining of Lipids in Frozen Sections

Objective: To stain intracellular lipid droplets in frozen tissue sections.

Materials:

-

This compound

-

Acetone

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Glycerol or aqueous mounting medium

-

Frozen tissue sections (e.g., liver, adipose tissue)

-

Coplin jars

Procedure:

-

Stock Solution Preparation (1% w/v):

-

Dissolve 100 mg of this compound powder in 10 mL of acetone.

-

Mix thoroughly until dissolved. This stock solution should be stored in a tightly sealed container at 4°C, protected from light.

-

-

Working Solution Preparation (0.1% w/v):

-

Dilute 1 mL of the 1% stock solution with 9 mL of PBS (pH 7.4).

-

Mix well. The working solution may form a fine precipitate and should be used shortly after preparation.

-

-

Staining:

-

Cut frozen sections (5-10 µm) and mount on glass slides.

-

Air dry the sections for 10-15 minutes.

-

Fix the sections in cold 4% paraformaldehyde for 10 minutes.

-

Wash the slides twice with PBS for 5 minutes each.

-

Immerse the slides in the 0.1% this compound working solution for 15-30 minutes at room temperature. (Optimization of time is critical).

-

Rinse the slides briefly in PBS to remove excess stain.

-

Differentiate in 70% ethanol for 30-60 seconds if background staining is high.

-

Wash in distilled water.

-

Counterstain with a nuclear stain like DAPI or Hoechst if desired.

-

Mount with an aqueous mounting medium.

-

-

Visualization:

-

Examine under a bright-field or fluorescence microscope (if fluorescent properties are confirmed). Lipids should appear violet.

-

Protocol 2: Staining of Paraffin-Embedded Sections

Objective: To explore the staining of various tissue components in formalin-fixed, paraffin-embedded (FFPE) tissues.

Materials:

-

This compound

-

Ethanol (absolute, 95%, 70%)

-

Xylene or a xylene substitute

-

FFPE tissue sections

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize FFPE sections in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded alcohols: absolute ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Prepare a 0.1% (w/v) solution of this compound in 70% ethanol.

-

Immerse the rehydrated slides in the staining solution for 30-60 minutes at room temperature.

-

Rinse briefly in 70% ethanol to remove excess stain.

-

Wash in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded alcohols (70%, 95%, absolute ethanol, 2 minutes each).

-

Clear in xylene (2 changes, 3 minutes each).

-

Mount with a resinous mounting medium.

-

-

Visualization:

-

Examine under a bright-field microscope. Observe which structures have taken up the violet stain.

-

Visualizations

Below are diagrams illustrating the hypothetical workflow and the potential staining mechanism of this compound.

Caption: Hypothetical workflow for histochemical staining with this compound.

Caption: Postulated staining mechanism of this compound in a biological context.

Safety Precautions

This compound is a chemical compound with limited toxicological data in the context of laboratory use. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

While this compound is an established textile dye, its application in histochemistry is a novel area of investigation. The provided information and hypothetical protocols are intended to serve as a foundation for researchers to explore its potential as a selective stain for hydrophobic cellular components. Significant optimization and validation will be necessary to establish its utility and reliability as a histochemical reagent.

References

Application Notes and Protocols for Fixation of Cells Stained with Disperse Violet 63

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 63 is a synthetic dye traditionally used in the textile industry. Its fluorescent properties and solubility in organic solvents suggest its potential as a cellular stain in biological research.[1][2] Proper fixation of stained cells is critical for preserving cellular morphology and the localization of the fluorescent signal for downstream imaging and analysis. However, the optimal fixation method for cells stained with this compound has not been extensively documented.

These application notes provide detailed protocols for three common fixation methods—paraformaldehyde, methanol, and acetone—that can be adapted and optimized for use with this compound. The choice of fixation method will depend on the specific cell type, the experimental aims, and the need to preserve other cellular components, such as proteins for subsequent immunofluorescence.

Properties of this compound

A summary of the relevant properties of this compound is presented in Table 1. The dye's solubility in acetone and alcohol is a key consideration when choosing a fixation method, as these solvents can potentially extract the dye from the cells.[1] The optimal pH range for dyeing is between 5 and 7, which should be considered when preparing staining solutions.

| Property | Value | Source |

| Chemical Formula | C19H19ClN6O3 | |

| Appearance | Purple powder | |

| Solubility | Soluble in acetone and alcohol. Moderately soluble in water. | |

| Optimal pH Range | 5-7 |

Table 1: Properties of this compound. This table summarizes the key chemical and physical properties of this compound relevant to its use in cell staining.

Recommended Fixation Protocols

The following protocols are provided as starting points for optimization. Researchers should empirically determine the best method for their specific application by comparing the results from each protocol. Key parameters for evaluation include the retention of fluorescence intensity, the preservation of cellular morphology, and the absence of staining artifacts.

Protocol 1: Paraformaldehyde (PFA) Fixation

Paraformaldehyde is a cross-linking fixative that preserves cellular structure by forming covalent bonds between proteins. This method is generally good for maintaining cell morphology but may not be ideal if the dye is not well-retained after permeabilization.

Experimental Workflow for PFA Fixation

Figure 1: PFA Fixation Workflow. This diagram outlines the key steps for fixing this compound-stained cells using paraformaldehyde.

Detailed Protocol:

-

Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.

-

Staining:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in pre-warmed culture medium to the desired final concentration (optimization may be required, starting from 1-10 µM).

-

Remove the culture medium from the cells and add the staining solution.

-

Incubate for 15-30 minutes at 37°C.

-

Remove the staining solution and wash the cells three times with Phosphate Buffered Saline (PBS).

-

-

Fixation:

-

Prepare a 4% paraformaldehyde solution in PBS.

-

Add the 4% PFA solution to the cells and incubate for 10-15 minutes at room temperature.

-

Remove the PFA solution and wash the cells three times with PBS.

-

-

Permeabilization (Optional, for subsequent immunostaining):

-

Add 0.1% Triton X-100 in PBS to the cells and incubate for 5-10 minutes at room temperature.

-

Remove the permeabilization buffer and wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for violet excitation and emission.

-

Protocol 2: Methanol Fixation

Methanol is a dehydrating and precipitating fixative that can rapidly fix cells. However, as an organic solvent, it may extract this compound from the cells. This method is often used when the antibodies for subsequent immunostaining work better with denatured proteins.

Experimental Workflow for Methanol Fixation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Disperse Violet 63 for Cell Staining

Welcome to the technical support center for Disperse Violet 63. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively utilize this compound in cell staining experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound for cell staining.

Issue 1: Weak or No Staining Signal

| Possible Cause | Recommended Solution |

| Inadequate Dye Concentration | The optimal concentration for this compound has not been established for most cell types. We recommend performing a concentration titration experiment. See the "Experimental Protocols" section for a detailed method. |

| Insufficient Incubation Time | The kinetics of dye uptake can vary between cell lines. Try extending the incubation time. A time-course experiment is recommended to determine the optimal incubation period. |

| Poor Dye Solubility/Aggregation | Disperse dyes are known for their low aqueous solubility. Ensure the dye is fully dissolved in a suitable organic solvent (e.g., DMSO) before preparing the final staining solution. Sonication of the stock solution may aid in dissolution. |

| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope or flow cytometer are appropriate for this compound. Based on its color, excitation is likely in the violet range (around 405 nm) with emission in the blue to violet range. |

| Photobleaching | Minimize exposure of the stained cells to the excitation light source. Use neutral density filters and keep exposure times to a minimum during image acquisition. |

Issue 2: High Background or Non-Specific Staining

| Possible Cause | Recommended Solution |

| Excess Dye Concentration | High concentrations of this compound can lead to non-specific binding to cellular components and the extracellular matrix. Use the lowest effective concentration determined from your titration experiment. |

| Dye Aggregation | Aggregates of the dye can bind non-specifically to cell surfaces. Prepare fresh staining solutions for each experiment and consider filtering the final working solution through a 0.22 µm filter. |

| Inadequate Washing | Increase the number and duration of wash steps after staining to remove unbound dye. Use a gentle washing buffer such as Phosphate-Buffered Saline (PBS). |

| Cellular Autofluorescence | Include an unstained control sample to assess the baseline autofluorescence of your cells. This will help in setting the correct imaging parameters. |

Issue 3: Evidence of Cell Toxicity

| Possible Cause | Recommended Solution |

| Inherent Cytotoxicity of the Dye | Disperse dyes are not originally intended for biological applications and may be toxic to cells. Perform a cytotoxicity assay to determine the concentration at which this compound affects cell viability. |

| Prolonged Incubation | Long exposure to the dye, even at low concentrations, may induce cellular stress. Minimize the incubation time to the shortest duration that provides adequate staining. |

| Solvent Toxicity | If using a high concentration of an organic solvent (e.g., DMSO) to dissolve the dye, this may impact cell health. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell type (typically <0.5% for DMSO). |

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: As there are no established protocols, we recommend starting with a concentration titration from 0.1 µM to 50 µM. It is crucial to perform a dose-response experiment to identify the optimal concentration that provides a clear signal without inducing cytotoxicity.

Q2: How should I prepare a stock solution of this compound?

A2: Prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous organic solvent such as DMSO. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Q3: Is this compound compatible with fixation and permeabilization?

A3: The compatibility of this compound with fixation and permeabilization methods is unknown. It is advisable to test this empirically. Stain live cells first, then proceed with your standard fixation (e.g., with paraformaldehyde) and permeabilization (e.g., with Triton X-100 or saponin) protocols. Compare the signal with live-cell staining to assess dye retention.

Q4: Can this compound be used for live-cell imaging?

A4: Yes, but with caution. Given the potential for cytotoxicity, it is essential to monitor cell health during live-cell imaging experiments. Use the lowest possible dye concentration and illumination intensity.

Q5: What are the excitation and emission maxima for this compound?

A5: The exact excitation and emission spectra for this compound in a cellular environment are not well-documented. Based on its classification as a violet dye, a starting point for excitation would be a 405 nm laser. Emission detection should be tested across a range of blue to violet wavelengths (e.g., 420-480 nm).

Experimental Protocols

Protocol 1: Determining Optimal Staining Concentration of this compound

-

Cell Preparation: Plate cells on a suitable imaging dish or multi-well plate and culture to the desired confluency.

-

Dye Preparation: Prepare a series of working solutions of this compound in pre-warmed culture medium, ranging from 0.1 µM to 50 µM.

-

Staining: Remove the culture medium from the cells and add the dye-containing medium.

-

Incubation: Incubate the cells for a fixed period (e.g., 30 minutes) at 37°C, protected from light.

-

Washing: Gently wash the cells three times with pre-warmed PBS.

-

Imaging: Acquire images using a fluorescence microscope with appropriate filter sets.

-

Analysis: Determine the lowest concentration that provides a satisfactory signal-to-noise ratio.

Protocol 2: Cytotoxicity Assessment of this compound

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Treatment: The following day, treat the cells with a range of this compound concentrations, including a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a relevant period (e.g., 24 or 48 hours).

-

Viability Assay: Perform a standard cell viability assay (e.g., MTT, PrestoBlue, or a live/dead cell staining kit).

-

Data Analysis: Calculate the percentage of viable cells at each concentration relative to the vehicle control to determine the cytotoxic potential of the dye.

Data Presentation

Table 1: Example Titration of this compound Concentration

| Concentration (µM) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |

| 0.1 | 150 | 100 | 1.5 |

| 1 | 500 | 120 | 4.2 |

| 5 | 1200 | 150 | 8.0 |

| 10 | 1500 | 250 | 6.0 |

| 50 | 1600 | 800 | 2.0 |

Table 2: Example Cytotoxicity Data for this compound

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | 98 |

| 5 | 95 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Visualizations

Caption: A generalized workflow for a cell staining experiment.

Caption: A decision tree for troubleshooting common staining issues.

Solving uneven staining with Disperse Violet 63 in tissues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing uneven staining with Disperse Violet 63 in histological applications. While this compound is more commonly utilized in the textile industry, this guide offers insights into potential challenges and solutions when applying it to biological tissues, based on its chemical properties and general principles of histological staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a purple powder belonging to the disperse class of dyes.[1][2][3] It is characterized by its low water solubility and is typically applied from a fine aqueous dispersion.[4][5] Key properties relevant to histological applications include its solubility in organic solvents like acetone and alcohol, and an optimal dyeing pH range of 5-7. It is sensitive to alkali.

Q2: Why might I be experiencing uneven staining with this compound on my tissue sections?

Uneven staining in histology can stem from a variety of factors, from tissue preparation to the staining procedure itself. For a dye like this compound, which is not standard for histology, issues could be magnified. Common causes include:

-

Poor Dye Dispersion: Aggregation of dye particles can lead to blotchy or patchy staining.

-

Incomplete Deparaffinization: Residual paraffin wax can prevent the dye from reaching the tissue, resulting in unstained or weakly stained areas.

-

Improper Fixation: Inadequate or non-uniform fixation can affect dye binding and lead to uneven staining patterns.

-

Tissue Drying: If sections dry out during the staining process, the dye can concentrate at the edges, causing a "dark edge" artifact.

-

Incorrect pH of Staining Solution: The pH of the dye solution can significantly impact dye solubility and tissue binding.

Troubleshooting Uneven Staining

Problem 1: Blotchy or Patchy Staining

Q: My tissue sections show blotchy and patchy staining. What could be the cause?

A: This is a classic sign of uneven dye access to the tissue. The potential causes can be broken down into pre-staining and staining steps.

Pre-Staining Issues:

-

Incomplete Deparaffinization: Residual paraffin wax will prevent the aqueous dye solution from reaching the tissue. Ensure xylene and alcohol baths are fresh and that incubation times are adequate.

-

Poor Fixation: Improper fixation can lead to variations in tissue morphology and dye uptake. Ensure a standardized and appropriate fixation protocol for your tissue type.

Staining Issues:

-

Dye Aggregation: this compound has low water solubility and can aggregate. Always filter the staining solution immediately before use. You can also try preparing the dye stock solution in a solvent like acetone or ethanol before diluting it in an aqueous buffer.

-

Air Bubbles: Air bubbles trapped on the slide during staining will block the dye from the tissue surface.

Problem 2: Staining is Darker at the Edges of the Tissue

Q: The edges of my tissue section are much darker than the center. Why is this happening?

A: This "edge effect" is often due to a few factors:

-

Drying Out: If the section begins to dry during the staining process, the dye can concentrate at the edges where evaporation is fastest. Keep sections moist throughout the entire staining procedure.

-

Incomplete Reagent Coverage: Ensure the entire tissue section is fully immersed in all solutions throughout the process.

-

Fixation Artifact: Over-fixation of the outer edges of the tissue block can sometimes lead to increased dye binding in those areas.

Problem 3: Gradient of Staining Across the Slide

Q: There is a noticeable gradient in staining intensity across my slide. What is the cause?

A: A staining gradient across the slide is often a procedural issue:

-

Uneven Reagent Application: If staining is done manually, ensure that the slide is level and that reagents are applied evenly across the entire surface.

-

Inconsistent Incubation Conditions: Variations in temperature or humidity across a batch of slides can lead to inconsistent staining.

-

Automated Stainer Issues: If using an automated stainer, check for clogged nozzles or other malfunctions that could lead to uneven reagent dispensing.

Data Presentation

Table 1: Recommended Starting Parameters for this compound Staining

| Parameter | Recommended Range | Notes |

| Dye Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may require more rigorous filtration. |

| Solvent for Stock | Acetone or Ethanol | Prepare a 10x or 100x stock solution. |

| Staining Buffer pH | 5.0 - 7.0 | An acidic pH is generally recommended for disperse dyes. |

| Incubation Temperature | Room Temperature to 60°C | Increased temperature may enhance staining but can also increase the risk of tissue damage. |

| Incubation Time | 5 - 30 minutes | Optimize based on tissue type and desired staining intensity. |

Experimental Protocols

Protocol: Staining Paraffin-Embedded Tissue Sections with this compound

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Transfer slides through two changes of 95% ethanol for 3 minutes each.

-

Rinse in distilled water for 5 minutes.

-

-

Staining:

-

Prepare the staining solution by diluting a stock of this compound in a pH 5.0-7.0 buffer.

-

Filter the staining solution using a 0.22 µm filter immediately before use.

-

Immerse slides in the this compound solution for 5-30 minutes. (Staining time may need to be optimized).

-

-

Rinsing:

-

Rinse briefly in distilled water to remove excess stain.

-

-

Dehydration and Mounting:

-

Dehydrate through graded alcohols: 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each.

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a permanent mounting medium.

-

Mandatory Visualization

Caption: Troubleshooting workflow for uneven histological staining.

References

- 1. sdinternational.com [sdinternational.com]

- 2. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. One moment, please... [textilelearner.net]

- 5. Factors affecting the dispersion stability of Disperse Dyes - Knowledge [colorfuldyes.com]

Technical Support Center: Disperse Violet 63 & Microscopy Immersion Oils

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of Disperse Violet 63 with various microscopy immersion oils.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a synthetic dye belonging to the disperse class of dyes, often with a single azo chemical structure.[1][2] It is characterized as a purple powder.[3][4][5] Key properties are summarized in the table below.

Q2: In which solvents is this compound soluble?

This compound is soluble in acetone and alcohol, and moderately soluble in water. Due to its "disperse" nature, it is sparingly soluble in aqueous solutions and is designed for dyeing hydrophobic materials.

Q3: What are microscopy immersion oils and why are they used?

Microscopy immersion oils are transparent liquids with a high refractive index (typically around 1.515), which is very close to that of glass. They are used to fill the air gap between the microscope objective lens and the specimen coverslip. This increases the numerical aperture of the objective lens, allowing for greater light collection and significantly improving the resolution and clarity of the image at high magnifications.

Q4: Are there different types of immersion oils?

Yes, immersion oils are available in various types, primarily differing in viscosity and intended application. Common types include:

-

Type A: Low viscosity, which helps in reducing the formation of air bubbles.

-

Type B: Higher viscosity, suitable for viewing multiple slides with a single application.

-

Type F: Specifically designed for fluorescence microscopy to minimize background autofluorescence.

Q5: Can this compound interact with microscopy immersion oils?

While direct compatibility data is limited, the chemical nature of both substances suggests a potential for interaction. This compound is a non-ionic, hydrophobic molecule. Immersion oils are also non-polar. This similarity in polarity may lead to the dye dissolving or leaching into the immersion oil, which can cause several issues during microscopy.

Troubleshooting Guide

This guide addresses specific issues that may arise from the incompatibility of this compound with microscopy immersion oils.

| Problem | Possible Cause | Recommended Solution |

| Weak or No Fluorescence Signal | Dye Leaching: The dye may have leached from the sample into the immersion oil due to solubility. | 1. Select an immersion oil with a different chemical composition. 2. Minimize the time the objective is in contact with the oil. 3. Consider using a lower viscosity oil (Type A) that can be more easily cleaned and replaced. |

| Photobleaching: Prolonged exposure to excitation light can cause the dye to fade. | 1. Reduce the intensity and duration of light exposure. 2. Use an anti-fade mounting medium. | |

| High Background Fluorescence | Dye Dissolved in Oil: this compound that has leached into the immersion oil will fluoresce, creating a high background signal. | 1. Thoroughly clean the objective and slide to remove any contaminated oil. 2. Switch to a fluorescence-grade immersion oil (Type F) which is formulated for low autofluorescence. 3. Perform a compatibility test before your experiment (see Experimental Protocols). |

| Excess Dye: Residual dye on the coverslip or slide can contribute to background noise. | Ensure thorough washing steps after staining to remove any unbound dye. | |

| Blurry or Hazy Image | Mismatched Refractive Index: If the dye leaches into the oil, it can alter the oil's refractive index, leading to a loss of image clarity. | 1. Clean the optical components and re-apply fresh, uncontaminated immersion oil. 2. Verify the refractive index of your immersion oil and ensure it is appropriate for your objective. |

| Oil Contamination: The immersion oil may be contaminated with dust or other particles. | Always use fresh, clean immersion oil for each slide. | |

| Color Shift in the Observed Signal | Chemical Interaction: A chemical reaction between the dye and components of the immersion oil could alter the dye's spectral properties. | 1. Test the compatibility of the dye with the immersion oil by mixing a small amount and observing for any color change over time. 2. Consult the immersion oil manufacturer's documentation for information on its chemical composition and any known incompatibilities. |

Data Summary

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 64294-88-8 |

| Molecular Formula | C19H19ClN6O3 |

| Appearance | Purple Powder |

| Solubility | Soluble in acetone and alcohol; moderately soluble in water. |

Table 2: Common Types of Microscopy Immersion Oils

| Oil Type | Key Characteristics | Primary Application |

| Type A | Low Viscosity | General use, reduces air bubble formation. |

| Type B | High Viscosity | Convenient for viewing multiple slides in succession. |